Dimethoxydiphenylsilane

Catalog No.
S569239
CAS No.
6843-66-9
M.F
C14H16O2Si
M. Wt
244.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxydiphenylsilane

CAS Number

6843-66-9

Product Name

Dimethoxydiphenylsilane

IUPAC Name

dimethoxy(diphenyl)silane

Molecular Formula

C14H16O2Si

Molecular Weight

244.36 g/mol

InChI

InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

AHUXYBVKTIBBJW-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC

Synonyms

dimethoxydiphenylsilane, diphenyldimethoxysilane, DPDMS cpd

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC

Precursor to Prepare Silica

    Scientific Field: Material Science

    Summary of Application: Dimethoxydiphenylsilane (DMDPS) can be used as a precursor to prepare silica. Silica is a versatile material used in various fields, including electronics, optics, and materials science.

    Methods of Application: The specific methods of application or experimental procedures would depend on the type of silica being prepared. Generally, this involves the hydrolysis and condensation of DMDPS under controlled conditions.

    Results or Outcomes: The outcome of this application is the production of silica. The properties of the resulting silica would depend on the specific experimental conditions and procedures used.

Electrolyte Additive in Lithium-Ion Batteries

Preparation of Diphenylsilylene Derivatives

    Scientific Field: Organic Chemistry

    Summary of Application: Dimethoxydiphenylsilane is used as a reagent for the preparation of diphenylsilylene derivatives of diols. These derivatives can have various applications in organic synthesis.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific diphenylsilylene derivative being prepared. Generally, this involves the reaction of Dimethoxydiphenylsilane with a diol under controlled conditions.

    Results or Outcomes: The outcome of this application is the production of diphenylsilylene derivatives. The properties of the resulting derivatives would depend on the specific experimental conditions and procedures used.

Surface Treatment and Coatings

Acetylating Reagent

    Summary of Application: Dimethoxydiphenylsilane (DMDPS, DDS) is an acetylating reagent. Acetylating agents are used in organic synthesis to introduce acetyl groups into molecules.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Generally, this involves the reaction of Dimethoxydiphenylsilane with a suitable nucleophile under controlled conditions.

    Results or Outcomes: The outcome of this application is the introduction of an acetyl group into a molecule. The properties of the resulting molecule would depend on the specific experimental conditions and procedures used.

Dimethoxydiphenylsilane is a silane compound with the chemical formula C14H16O2SiC_{14}H_{16}O_{2}Si. It features two methoxy groups and two phenyl rings attached to a silicon atom, making it a significant compound in various chemical applications. Its structure allows it to participate in reactions that modify surfaces and enhance material properties, particularly in the fields of electronics and materials science.

Dimethoxydiphenylsilane exhibits notable reactivity, particularly with water, alcohols, and acids. It can undergo hydrolysis to form silanols, which are crucial intermediates in many silane chemistry applications. The general reaction can be represented as follows:

Dimethoxydiphenylsilane+H2OSilanol+Methanol\text{Dimethoxydiphenylsilane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{Methanol}

This hydrolysis reaction is essential for the application of dimethoxydiphenylsilane as a surface modifier, where the silanol groups can bond to various substrates.

Dimethoxydiphenylsilane can be synthesized through several methods. A common synthesis involves the reaction of diphenyldichlorosilane with dry methanol in an inert solvent like dry benzene or pyridine at low temperatures. The reaction can be summarized as:

Diphenyldichlorosilane+2MethanolDimethoxydiphenylsilane+2HCl\text{Diphenyldichlorosilane}+2\text{Methanol}\rightarrow \text{Dimethoxydiphenylsilane}+2\text{HCl}

This method provides a straightforward approach to obtaining high-purity dimethoxydiphenylsilane.

Dimethoxydiphenylsilane is widely used in various applications, including:

  • Electrolyte Additive: It serves as an additive in lithium-ion batteries to enhance safety by providing overcharge protection .
  • Surface Modification: Its ability to bond with different substrates makes it valuable for modifying surfaces in electronics and coatings.
  • Adhesives and Sealants: It is used in formulations for adhesives due to its excellent bonding properties.

Interaction studies involving dimethoxydiphenylsilane focus primarily on its role as an electrolyte additive in lithium-ion batteries. Research indicates that it improves the electrochemical stability of battery systems by preventing overcharging and enhancing safety . Additionally, its interactions with various substrates during surface modification processes have been studied to optimize adhesion properties.

Several compounds exhibit structural or functional similarities to dimethoxydiphenylsilane. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenyldichlorosilaneDichloro-silaneUsed as a precursor for various silanes
TrimethylsilaneTrialkyl-silaneCommonly used in organic synthesis
DimethylphenylsilaneDimethyl-silaneExhibits different reactivity patterns due to methyl groups

Uniqueness of Dimethoxydiphenylsilane: Unlike other silanes, dimethoxydiphenylsilane's dual methoxy groups provide enhanced reactivity and compatibility with organic solvents, making it particularly effective for surface modifications and as an electrolyte additive in lithium-ion batteries.

Physical Description

Liquid

UNII

02QB6788GC

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (55.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6843-66-9

Wikipedia

Dimethoxydiphenylsilane

General Manufacturing Information

All other basic organic chemical manufacturing
Benzene, 1,1'-(dimethoxysilylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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